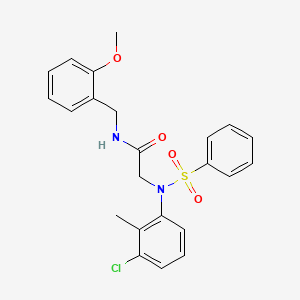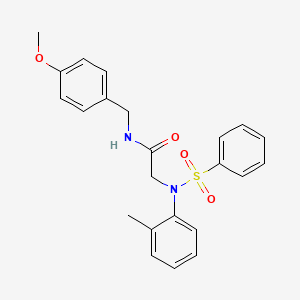![molecular formula C23H20N2O3 B3676735 2-(3-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3676735.png)
2-(3-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide
Vue d'ensemble
Description
2-(3-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as "Compound X" in scientific literature.
Mécanisme D'action
The mechanism of action of Compound X is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. For example, Compound X has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, Compound X can modulate the expression of genes involved in various disease processes, leading to therapeutic effects.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Compound X can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. In vivo studies have shown that Compound X can inhibit tumor growth and metastasis in animal models of cancer. Compound X has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Compound X in lab experiments is its high potency and selectivity towards its target enzymes and proteins. This allows for the use of lower concentrations of Compound X, which reduces the risk of off-target effects and toxicity. However, one of the limitations of using Compound X is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on Compound X. One area of research is the development of new analogs of Compound X with improved pharmacological properties such as solubility, bioavailability, and selectivity. Another area of research is the elucidation of the exact mechanism of action of Compound X, which will help to identify new therapeutic targets and improve the design of new drugs. Additionally, research on the potential applications of Compound X in materials science and other fields is also an area of interest.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, Compound X has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. In drug discovery, Compound X has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In materials science, Compound X has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
2-(3-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-6-5-8-18(12-15)27-14-22(26)24-17-10-11-21-20(13-17)25-23(28-21)19-9-4-3-7-16(19)2/h3-13H,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLVADJHMSGALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-isopropylphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3676658.png)
![5-bromo-2-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3676663.png)
![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3676674.png)
![4-methyl-3-nitro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3676678.png)


![N~1~,N~2~-bis(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676698.png)
![5-bromo-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3676704.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B3676713.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B3676738.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3676746.png)


![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B3676767.png)